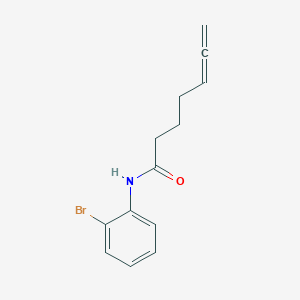
4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is known for its unique structure and properties, making it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile typically involves the nucleophilic substitution of cyanuric chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions on the triazine ring. The general reaction scheme is as follows:
Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
Reagent: Ethylamine
Solvent: Anhydrous conditions, often using solvents like acetonitrile or dichloromethane
Temperature: Typically conducted at low temperatures to control the reaction rate and selectivity
The reaction proceeds through the stepwise replacement of chlorine atoms with ethylamine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis is crucial for its application in various industries.
化学反応の分析
Types of Reactions
4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in further substitution reactions, where the ethylamino groups can be replaced with other nucleophiles.
Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or amines under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while hydrolysis can lead to the formation of amines and other breakdown products.
科学的研究の応用
4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of herbicides, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets. In the context of herbicidal activity, it interferes with photosynthesis by inhibiting the electron transport chain in chloroplasts. This disruption leads to the accumulation of reactive oxygen species, causing oxidative damage and ultimately plant death.
類似化合物との比較
Similar Compounds
Simazine: 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine
Atrazine: 2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine
Propazine: 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine
Prometone: 2-methoxy-4,6-bis(isopropylamino)-1,3,5-triazine
Uniqueness
4,6-Bis(ethylamino)-1,3,5-triazine-2-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
特性
CAS番号 |
20776-81-2 |
|---|---|
分子式 |
C8H12N6 |
分子量 |
192.22 g/mol |
IUPAC名 |
4,6-bis(ethylamino)-1,3,5-triazine-2-carbonitrile |
InChI |
InChI=1S/C8H12N6/c1-3-10-7-12-6(5-9)13-8(14-7)11-4-2/h3-4H2,1-2H3,(H2,10,11,12,13,14) |
InChIキー |
IABHWYRRXGOAKL-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NC(=N1)C#N)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)-](/img/structure/B14178829.png)



![2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14178866.png)
![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)
![4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate](/img/structure/B14178886.png)
![1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14178893.png)

![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)

![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)


